N-(4-bromo-2-methylphenyl)-4-nitrobenzamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-4-nitrobenzamide is an organic compound with the molecular formula C14H11BrN2O3 It is a derivative of benzamide, featuring a bromine atom and a nitro group attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-4-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-bromo-2-methylaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 4-bromo-2-methyl-1-nitrobenzene.
Amidation: The nitro compound is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amidation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product is N-(4-amino-2-methylphenyl)-4-nitrobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be employed in studies investigating the biological activity of nitrobenzamide derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-methylphenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(4-bromo-2-methylphenyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
N-(4-bromo-2-methylphenyl)-4-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other benzamide derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-8-11(15)4-7-13(9)16-14(18)10-2-5-12(6-3-10)17(19)20/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMCYASVFGRWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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